2-(2,6-Difluorophenyl)pyrrole
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Overview
Description
2-(2,6-Difluorophenyl)pyrrole is an organic compound with the molecular formula C10H7F2N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of two fluorine atoms on the phenyl ring significantly influences the compound’s chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Difluorophenyl)pyrrole typically involves the reaction of 2,6-difluorobenzaldehyde with pyrrole in the presence of a catalyst. One common method is the Paal-Knorr synthesis, where the aldehyde reacts with pyrrole under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluorophenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .
Scientific Research Applications
2-(2,6-Difluorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or receptors, modulation of signaling pathways, and other biological effects .
Comparison with Similar Compounds
2-Phenylpyrrole: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2-(2,5-Difluorophenyl)pyrrole: Similar structure but with fluorine atoms in different positions, affecting its reactivity and applications.
2-(3,5-Difluorophenyl)pyrrole: Another isomer with distinct properties due to the position of fluorine atoms.
Uniqueness: This makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C10H7F2N |
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Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1-6,13H |
InChI Key |
QEASATDEASRUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=CN2)F |
Origin of Product |
United States |
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